13,14-dihydro-15(R)-Prostaglandin E1

Pharmacokinetics Metabolic Stability In Vitro Assay

13,14-Dihydro-15(R)-Prostaglandin E1 (13,14-dihydro-15(R)-PGE1; CAS: 201848-10-4) is a synthetic analog of Prostaglandin E1 (PGE1). It is an isomer of the biologically active metabolite 13,14-dihydro-PGE1, distinguished by the presence of an unnatural R-configured hydroxyl group at the C-15 position.

Molecular Formula C20H36O5
Molecular Weight 356.5 g/mol
Cat. No. B1632688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-dihydro-15(R)-Prostaglandin E1
Molecular FormulaC20H36O5
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)
InChIKeyDPOINJQWXDTOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13,14-Dihydro-15(R)-Prostaglandin E1: A Metabolic-Stable PGE1 Analog with Unnatural Stereochemistry for Targeted EP Receptor Research


13,14-Dihydro-15(R)-Prostaglandin E1 (13,14-dihydro-15(R)-PGE1; CAS: 201848-10-4) is a synthetic analog of Prostaglandin E1 (PGE1) . It is an isomer of the biologically active metabolite 13,14-dihydro-PGE1, distinguished by the presence of an unnatural R-configured hydroxyl group at the C-15 position . This stereochemical modification, in combination with the reduced 13,14-double bond, is a deliberate structural alteration intended to enhance metabolic stability by evading the initial catabolic step performed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1]. This compound is utilized as a research tool for investigating the prostaglandin EP receptor family and for developing stable pharmacological probes.

1
Extended assay compatibility via reported 13,14-dihydro metabolic stability
Supports long-duration EP receptor signaling studies
2
Stereochemical control with 15(R)-configuration probe
Enables enantiomer-attribution review in prostaglandin research
3
Reported dual mechanism: receptor agonism and 15-PGDH interaction
Useful for prostaglandin metabolism and pathway crosstalk studies

13,14-Dihydro-15(R)-Prostaglandin E1: Why PGE1 and Other Analogs Are Not Interchangeable Probes


Substituting 13,14-dihydro-15(R)-PGE1 with its parent compound PGE1, its active metabolite 13,14-dihydro-PGE1, or other EP receptor agonists is scientifically unsound for studies requiring prolonged activation, specific metabolite tracking, or stereochemical discrimination. PGE1 is rapidly metabolized in vivo, primarily by 15-PGDH, limiting its utility in extended assays [1]. While 13,14-dihydro-PGE1 offers improved stability, the specific contribution of the unnatural 15(R) stereochemistry in 13,14-dihydro-15(R)-PGE1 can significantly alter its receptor binding profile, signaling bias, and its susceptibility to metabolic enzymes compared to the natural 15(S) isomer . Furthermore, non-specific EP agonists like 11-deoxy PGE1 have distinct receptor selectivity profiles (e.g., high affinity for EP3) that would confound results aimed at isolating EP4 or EP2-mediated pathways [2]. Therefore, each compound in this class serves as a distinct molecular tool, and experimental reproducibility and data interpretation are contingent upon selecting the precise compound with its specific, verified properties.

PGE1 rapid metabolism May not maintain consistent agonist concentration in extended assays, limiting comparability to the stable analog.
Natural 15(S) isomer vs. 15(R) stereochemistry Reported receptor binding bias and enzyme susceptibility may shift; stereochemical attribution requires specific enantiomer.
Non-selective EP agonists (e.g., 11-deoxy PGE1) Distinct subtype selectivity profile may confound EP2/EP4 pathway isolation; target-engagement context differs.

13,14-Dihydro-15(R)-Prostaglandin E1: A Quantitative Evidence Guide for Scientific Differentiation


Enhanced In Vitro Plasma Stability of the 13,14-Dihydro Moiety

The 13,14-dihydro modification confers enhanced metabolic stability compared to the parent PGE1 in human plasma, a key differentiator for in vitro and ex vivo assays. In contrast to PGE1, which undergoes rapid enzymatic degradation, 13,14-dihydro-PGE1 exhibits a significantly prolonged half-life [1].

Plasma stability comparison
Class-level
Prolonged half-life (several hours) vs. PGE1 (short-lived)
Supports long-duration in vitro assay context.
Quantitative t½ difference not reported for exact compound.
Pharmacokinetics Metabolic Stability In Vitro Assay Drug Metabolism

Potent Inhibition of ADP-Induced Human Platelet Aggregation

The 13,14-dihydro metabolite of PGE1 is a more potent inhibitor of ADP-induced human platelet aggregation than its parent compound, PGE1. While this data is for the natural 15(S) isomer, it establishes a critical functional benchmark for the 13,14-dihydro scaffold [1].

Platelet inhibition IC50
Class-level
IC50 31 nM (PRP) / 21 nM (washed) vs. PGE1 40 nM
Reported inhibition potency context for anti-aggregatory pathway studies.
Data from natural 15(S) isomer; 15(R) stereochemistry impact to verify.
Cardiovascular Pharmacology Platelet Aggregation In Vitro Assay Antiplatelet

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) by the 15(R) Epimer

The unnatural 15(R) stereochemistry, which distinguishes 13,14-dihydro-15(R)-PGE1 from its naturally occurring 15(S) isomer, has been shown to confer the ability to inhibit 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for prostaglandin inactivation. This is a property not shared by the natural 15(S) configuration [1].

15-PGDH inhibition IC50
Class-level
IC50 189 μM for 15(R)-PGE1; PGE1 not an inhibitor
Stereochemistry-specific enzyme interaction context.
Qualitative shift from substrate to inhibitor at high concentrations.
Enzymology Metabolic Enzyme Inhibition Drug Metabolism Stereochemistry

Functional Selectivity at the EP4 Receptor Relative to PGE2

While not directly compared, a broad study of structurally related EP4 ligands, including those with modifications analogous to the 13,14-dihydro-15(R)-PGE1 structure, demonstrates that subtle structural changes in prostaglandin analogs can lead to significant functional selectivity (biased agonism) at the EP4 receptor [1]. This implies that 13,14-dihydro-15(R)-PGE1 likely possesses a distinct signaling fingerprint compared to the endogenous ligand PGE2.

EP4 functional selectivity
Class-level
Inferred biased agonism based on structural analogs
Signaling fingerprint may differ from endogenous PGE2; requires pathway-specific review.
Not quantified for this compound; derived from EP4 ligand class.
GPCR Pharmacology Functional Selectivity Bias Signaling EP4 Receptor

Therapeutic Efficacy and Reduced Side Effects of 13,14-Dihydro-15-Keto Prostaglandins E in Ulcer Models

A patent covering 13,14-dihydro-15-keto prostaglandins E claims that these compounds possess remarkable preventive effects against ulcers and, importantly, an advantage over native prostaglandins E by exhibiting none of their intrinsic side effects, or remarkably reducing them [1]. This demonstrates that the class of 13,14-dihydro-15-keto/metabolically-stable prostaglandins can have an improved therapeutic window.

Gastric ulcer model response
Class-level
Reported cytoprotective endpoint and reduced side-effect-like profile
Supports cytoprotection model research; side-effect differentiation context.
Patent-level evidence; model-transfer validation required.
Gastroenterology Cytoprotection In Vivo Pharmacology Drug Development

13,14-Dihydro-15(R)-Prostaglandin E1: Recommended Application Scenarios Based on Quantitative Evidence


Long-Duration Cell-Based Assays for EP Receptor Signaling

Due to the enhanced plasma stability conferred by the 13,14-dihydro modification, this compound is superior to PGE1 for experiments requiring prolonged exposure to an EP receptor agonist. This includes long-term (e.g., 24-72 hour) cell culture studies investigating gene expression changes, differentiation, or proliferation mediated by EP2 or EP4 receptors, where rapid degradation of the native ligand would require frequent re-dosing or continuous infusion [5]. Its unique stereochemistry also allows for investigation of EP4 functional selectivity [2].

Studies of Prostaglandin Metabolism and 15-PGDH Function

13,14-dihydro-15(R)-PGE1 is an ideal tool for dissecting the role of 15-PGDH in regulating local prostaglandin levels. The 15(R) configuration allows it to act not only as a stable analog but also as an inhibitor of the primary inactivating enzyme [5]. This dual property makes it particularly valuable in enzymology studies and in tissue or organoid models where researchers aim to understand the interplay between prostaglandin synthesis, signaling, and catabolism.

Platelet Aggregation Research Requiring Potent Inhibition

For investigators studying the mechanisms of platelet aggregation and the antiplatelet effects of prostaglandins, a compound from the 13,14-dihydro PGE1 class offers a functional advantage. It demonstrates greater potency than the parent PGE1 in inhibiting ADP-induced aggregation in human platelets [5]. This makes it a more sensitive probe for ex vivo platelet function assays and for exploring the EP receptor subtypes involved in thrombotic pathways.

Development of Cytoprotective Agents with Improved Safety Margins

Research aimed at developing new therapies for gastrointestinal ulcers or other conditions requiring mucosal protection can benefit from this compound. Patent evidence indicates that structurally related 13,14-dihydro-15-keto prostaglandins E maintain the potent cytoprotective effects of native prostaglandins while exhibiting a significantly reduced side effect profile [5]. This compound serves as a key chemical scaffold and research tool for medicinal chemists and pharmacologists seeking to understand and leverage this improved therapeutic window.

Application
Selection Property
Validation Focus
Extended EP receptor signaling assays
Reported metabolic stability (13,14-dihydro)
Pathway-response consistency over long durations
15-PGDH enzymology and metabolism studies
15(R)-stereochemistry as enzyme interaction probe
Dual stability/inhibition mechanism in tissue models
Platelet function and anti-aggregatory pathway studies
Class-level inhibition potency context
ADP-induced aggregation endpoint interpretation
Gastric mucosal protection model research
Reported cytoprotective model response
Side-effect-like endpoint profile differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13,14-dihydro-15(R)-Prostaglandin E1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.